6-Ethanesulfonyl-hexylamine

Description

Contextualization within Amine and Sulfonamide Chemistry

Amines, organic compounds bearing a nitrogen atom with a lone pair, are fundamental to a vast array of chemical and biological processes. acs.org Their basicity and nucleophilicity make them crucial participants in numerous reactions. acs.org Sulfonamides, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an organic substituent, are a prominent class of compounds, most famously known for their antibacterial properties. who.int

The combination of these two functionalities in N-alkyl ethanesulfonamides results in molecules with a unique blend of physical and chemical properties. The sulfonamide group can act as a stable and effective protecting group for amines during multi-step syntheses. researchgate.net This stability under a variety of reaction conditions makes them invaluable in complex synthetic pathways. researchgate.net

Structural Classification and Nomenclature of Alkyl Ethanesulfonamides

Alkyl ethanesulfonamides are classified based on the nature of the alkyl group attached to the nitrogen atom of the ethanesulfonamide (B75362) core. The nomenclature follows standard IUPAC conventions, specifying the position and identity of the alkyl substituent on the nitrogen atom.

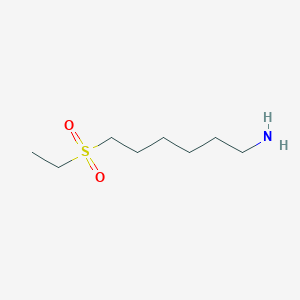

In the case of 6-Ethanesulfonyl-hexylamine , the name indicates an ethanesulfonyl group (CH₃CH₂SO₂) attached to a hexylamine (B90201) moiety. The "6-" prefix signifies that the ethanesulfonyl group is bonded to the nitrogen atom which is itself at the end of a six-carbon alkyl chain (hexyl). This results in a primary amine at one end of the hexyl chain and a sulfonamide linkage at the other.

A general representation of an N-alkyl ethanesulfonamide is R-NH-SO₂CH₂CH₃, where 'R' represents an alkyl group. The length and branching of the alkyl chain significantly influence the compound's physical properties, such as its melting point, boiling point, and solubility.

Significance of Amine and Sulfonamide Functionalities in Advanced Synthetic Chemistry

The dual functionalities of N-alkyl ethanesulfonamides provide a powerful toolkit for synthetic chemists. The amine group offers a site for further functionalization through reactions like alkylation, acylation, and arylation, allowing for the construction of more elaborate molecules. acs.org The sulfonamide nitrogen can also be alkylated, leading to the formation of N,N-disubstituted sulfonamides. who.intnih.gov

The sulfonamide group itself is not merely a passive linker. It can influence the electronic properties of the molecule and participate in intermolecular interactions, such as hydrogen bonding. This is particularly relevant in the design of molecules with specific biological targets. researchgate.net Furthermore, the 2-(trimethylsilyl)ethanesulfonyl (SES) group, a related sulfonamide, has been utilized as a protecting group for amines that can be cleaved under mild conditions, highlighting the tunable reactivity of the sulfonamide moiety. researchgate.net

Current Landscape and Emerging Research Trajectories for Long-Chain Ethanesulfonyl-Amine Conjugates

Recent research has shown a growing interest in long-chain sulfonyl-amine conjugates. These molecules are being explored for their potential in various fields, including the development of novel therapeutic agents and advanced materials. mdpi.com The long alkyl chain can impart lipophilicity, which is a crucial factor in the design of molecules intended to interact with biological membranes. mdpi.com

The synthesis of these long-chain derivatives often involves the reaction of a long-chain amine with ethanesulfonyl chloride or a related derivative. tandfonline.com Researchers are actively investigating new synthetic methodologies to create these conjugates with greater efficiency and control over their structure. tandfonline.com The ability to precisely tailor the length and functionality of the alkyl chain opens up possibilities for creating molecules with highly specific properties and functions, paving the way for new discoveries in chemical and biological sciences. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-ethylsulfonylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFXDZTWVPGVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Design Principles for Sulfonamide Amine Ligands

Complexation Capabilities of 6-Ethanesulfonyl-hexylamine

This compound possesses a flexible aliphatic backbone separating two key functional groups: a terminal primary amine (-NH₂) and a secondary sulfonamide (-SO₂NH-). This structure provides multiple potential coordination sites, making it a versatile ligand in complexation reactions.

Identification of Potential Donor Atoms (Nitrogen from Amine and Sulfonamide, Oxygen from Sulfonyl)

The structure of this compound features three types of potential donor atoms capable of coordinating with a metal center. The capacity of sulfonamides to act as effective ligands is rooted in the presence of these donor atoms. researchgate.net

Amine Nitrogen: The terminal primary amine group (-NH₂) contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base and a strong potential coordination site.

Sulfonamide Nitrogen: The nitrogen atom within the sulfonamide group (-SO₂NH-) can also act as a donor atom. Its ability to coordinate is well-documented in various sulfonamide-metal complexes. nih.govnih.gov The acidity of the sulfonamide proton can facilitate deprotonation, leading to coordination as an anionic ligand. researchgate.net

Sulfonyl Oxygens: The two oxygen atoms of the sulfonyl group (-SO₂-) possess lone pairs of electrons and can participate in coordination with metal ions. tandfonline.comnih.gov Coordination through sulfonyl oxygen is a known binding mode for sulfonamide-based ligands. nih.gov

The presence of these multiple donor sites—the amine nitrogen, the sulfonamide nitrogen, and the sulfonyl oxygens—confers significant chemical capacity for this compound to act as a ligand. researchgate.netnih.gov

Ligand Denticity and Chelation Preferences

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. unacademy.comlibretexts.org Depending on the reaction conditions and the nature of the metal ion, this compound can exhibit different denticities.

Monodentate: The ligand could bind to a metal center through only one of its donor atoms, most likely the sterically accessible and basic terminal amine nitrogen.

Bidentate/Polydentate (Chelation): The flexible hexyl chain connecting the amine and sulfonamide groups allows the ligand to wrap around a metal ion and bind through multiple donor atoms simultaneously. This process, known as chelation, results in the formation of a stable ring structure (a chelate ring). unacademy.comlibretexts.org Potential bidentate coordination modes for this compound could involve:

The amine nitrogen and the sulfonamide nitrogen.

The amine nitrogen and one of the sulfonyl oxygens.

The formation of stable five- or six-membered rings is generally favored in chelation. byjus.com Given the long, flexible hexyl linker in this compound, the formation of a large chelate ring would be possible, and its stability would depend on the specific metal ion and conformational factors. Complexes with higher denticity tend to be more stable, a phenomenon known as the chelate effect. unacademy.com

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding the coordination behavior of ligands like this compound.

Preparative Methods for Transition Metal Complexes with Sulfonamide-Based Ligands

The synthesis of transition metal complexes with sulfonamide-containing ligands is well-established. A common and straightforward preparative method involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov

A general procedure is as follows:

The sulfonamide ligand is dissolved in a solvent such as methanol (B129727) or ethanol. jocpr.com

A solution of the corresponding metal salt (e.g., chlorides, nitrates) is added to the ligand solution, often in a 2:1 ligand-to-metal molar ratio. researchgate.net

The reaction mixture is then stirred and often heated under reflux for a specific period to facilitate the complex formation. researchgate.netresearchgate.net

Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent, and dried.

This method is versatile and has been successfully applied to synthesize a wide range of transition metal complexes with various sulfonamide derivatives. researchgate.netjocpr.com

Spectroscopic Elucidation of Coordination Modes and Geometry

Spectroscopic techniques are crucial for determining how a ligand binds to a metal ion and for elucidating the geometry of the resulting complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the donor atoms involved in the coordination of sulfonamide ligands. By comparing the spectrum of the free ligand with that of the metal complex, shifts in the characteristic vibrational frequencies of the functional groups can be observed, indicating their participation in bonding with the metal ion. researchgate.netresearchgate.netmdpi.com

Key vibrational bands for this compound that would be monitored include:

N-H Stretching: The bands corresponding to the stretching vibrations of the primary amine (-NH₂) and the sulfonamide (-NH-) groups typically appear in the region of 3300-3500 cm⁻¹. A shift in the position of these bands in the complex's spectrum compared to the free ligand suggests the involvement of the nitrogen atom(s) in coordination. mdpi.comimpactfactor.org

S=O Stretching: The sulfonyl group (-SO₂-) exhibits strong asymmetric and symmetric stretching bands, usually found around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. researchgate.net A shift in these frequencies upon complexation indicates that one or both of the sulfonyl oxygen atoms are coordinated to the metal center. nih.govmdpi.com

M-N and M-O Stretching: The formation of new coordinate bonds is often evidenced by the appearance of new, weaker bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹). These bands are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. mdpi.com

The table below summarizes typical FT-IR spectral shifts observed upon complexation of sulfonamide-based ligands.

| Functional Group | Typical Wavenumber Range (Free Ligand, cm⁻¹) | Observed Shift Upon Complexation | Inference |

|---|---|---|---|

| ν(N-H) of Amine/Sulfonamide | 3300 - 3500 | Shift to lower or higher frequency | Coordination via Nitrogen atom(s) mdpi.comimpactfactor.org |

| ν(S=O) of Sulfonyl | 1300 - 1350 (asymmetric) 1100 - 1150 (symmetric) | Shift to lower frequency | Coordination via Oxygen atom(s) nih.govresearchgate.net |

| ν(M-N) | Not present | Appearance of new band(s) at 400 - 600 | Formation of Metal-Nitrogen bond mdpi.com |

| ν(M-O) | Not present | Appearance of new band(s) at 400 - 600 | Formation of Metal-Oxygen bond mdpi.com |

Electronic and Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Center Characterization

Electronic spectroscopy, a cornerstone technique in coordination chemistry, provides valuable insights into the d-orbital splitting of the central metal ion upon complexation with this compound. The absorption of ultraviolet and visible light by these complexes corresponds to electronic transitions between d-orbitals, the energies of which are sensitive to the geometry of the coordination sphere and the nature of the ligand-metal bonds.

Table 1: Illustrative EPR Parameters for a Hypothetical Cu(II)-bis(this compound) Complex

| Parameter | Value | Interpretation |

|---|---|---|

| g∥ | 2.25 | Indicates a d(x²-y²) ground state, typical for axially elongated octahedral or square planar Cu(II) complexes. |

| g⊥ | 2.06 | Consistent with an axial symmetry. |

| A∥ (Hyperfine coupling to Cu) | 180 x 10⁻⁴ cm⁻¹ | Reflects the interaction of the unpaired electron with the copper nucleus and provides insight into the nature of the copper-ligand bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Ligand Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound and its metal complexes in solution. rsc.orgresearchgate.net In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons of the hexyl chain, the amine group, and the ethyl group of the sulfonyl moiety. rsc.org The protons on the carbon adjacent to the amine group (α-protons) and the sulfonyl group would appear at characteristic chemical shifts.

Upon coordination to a diamagnetic metal ion, significant changes in the ¹H and ¹³C NMR spectra are observed. The coordination of the amine group to the metal center leads to a downfield shift of the signals of the neighboring protons due to the deshielding effect of the metal ion. The magnitude of this shift can provide information about the strength of the metal-ligand bond. Furthermore, if the ligand is part of a rigid chelate ring, the conformational locking can lead to changes in the coupling constants between protons.

For paramagnetic complexes, the presence of the unpaired electron on the metal center dramatically affects the NMR spectrum, leading to significant shifting and broadening of the signals of the ligand's protons. While this can complicate the interpretation, the paramagnetic shifts can also provide valuable information about the magnetic properties of the complex and the distribution of spin density across the ligand. lsu.edu

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Diamagnetic Metal Complex

| Proton | Free Ligand (Illustrative) | Metal Complex (Illustrative) | Change upon Coordination |

|---|---|---|---|

| -CH₂-NH₂ | 2.7 | 3.1 | Downfield shift |

| -SO₂-CH₂- | 3.0 | 3.05 | Minor shift |

| -NH₂ | 1.5 (broad) | Broadened/disappears | Significant broadening and potential disappearance due to exchange |

Influence of Ligand Structural Modifications on Coordination Properties

Role of Hexyl Chain Length and Flexibility on Chelate Ring Formation

The length and flexibility of the alkyl chain connecting the two donor groups in a bidentate ligand are critical determinants of the stability and geometry of the resulting metal complex. sci-hub.se In the case of this compound, the hexyl chain provides significant conformational flexibility. The stability of a chelate ring is generally dependent on its size, with 5- and 6-membered rings being the most stable. sci-hub.se

The hexyl chain in this compound allows for the potential formation of a large and flexible chelate ring if both the amine and sulfonyl groups coordinate to the same metal center. The flexibility of the hexyl chain can allow the ligand to adapt to the preferred coordination geometry of different metal ions. However, very long chains can also lead to a decrease in the chelate effect due to entropic penalties associated with constraining a long, flexible chain into a ring. rsc.org The length of the alkyl chain can also influence the self-assembly of amphiphilic metal complexes. researchgate.net

Table 3: Influence of Alkyl Chain Length on Chelate Ring Stability

| Ligand | Number of Atoms in Chelate Ring | Relative Stability |

|---|---|---|

| Ethylenediamine | 5 | Very High |

| Propylenediamine | 6 | High |

Impact of the Ethanesulfonyl Group on Ligand Electronic Properties and Metal Affinity

The ethanesulfonyl group (-SO₂CH₂CH₃) exerts a significant influence on the electronic properties of the this compound ligand and its affinity for metal ions. The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. researchgate.net This electron-withdrawing nature has several important consequences.

Firstly, it reduces the electron density on the rest of the ligand, including the amine group. This decrease in basicity of the amine nitrogen can potentially weaken its donor capability and thus its bond to a metal ion. However, the sulfonyl group's oxygen atoms can themselves act as Lewis bases and coordinate to a metal ion. nih.gov The coordination ability of the sulfonyl oxygen is generally weaker than that of the amine nitrogen.

Secondly, the electron-withdrawing effect of the sulfonyl group can influence the redox properties of the metal center in a complex. By withdrawing electron density from the metal, the ligand can stabilize lower oxidation states of the metal. The electronic properties of the ligand can have a significant effect on the reactivity of the resulting metal complex. nih.gov

Advanced Spectroscopic and Structural Characterization for In Depth Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

No HRMS data for 6-Ethanesulfonyl-hexylamine was found in the public domain.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

No advanced NMR spectroscopic data, including 2D NMR or Solid-State NMR, for this compound is publicly available.

X-ray Diffraction Studies for Single Crystal and Powder Analysis

There are no published X-ray diffraction studies, either on single crystals or powder samples, for this compound.

Vibrational Spectroscopy (Raman) for Complementary Structural Information

No Raman spectroscopic data for this compound could be located.

Electrochemical Methods for Redox Property Assessment (especially in complexes)

No studies on the electrochemical properties or redox behavior of this compound or its complexes are available in the scientific literature.

Future Research Directions and Translational Opportunities

Development of Sustainable and Green Synthetic Routes

A primary focus of future research would be the development of environmentally benign methods for the synthesis of 6-Ethanesulfonyl-hexylamine. Traditional methods for creating similar bifunctional molecules can involve harsh reagents and generate significant waste. Future green synthetic strategies could include:

Catalytic Amination: Employing advanced catalytic systems to directly aminate a precursor containing the ethanesulfonyl group, thereby avoiding protecting group strategies and reducing step count.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, minimize solvent usage, and enhance safety for potentially exothermic steps.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes that could offer high selectivity and operate under mild conditions.

| Synthetic Strategy | Potential Advantages |

| Catalytic Amination | High atom economy, reduced waste |

| Flow Chemistry | Improved safety and scalability, efficient |

| Bio-inspired Synthesis | High selectivity, mild reaction conditions |

Exploration of Novel Complex Architectures and Their Unique Reactivity

The amine group in this compound can act as a ligand to coordinate with various metal centers, while the sulfonyl group can engage in non-covalent interactions or further functionalization. This dual functionality could be exploited to create:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could serve as a versatile building block for constructing porous materials with potential applications in gas storage, separation, and catalysis.

Novel Ligands for Homogeneous Catalysis: The electronic properties of the ethanesulfonyl group could modulate the catalytic activity of metal complexes formed at the amine site, leading to new catalysts with unique reactivity and selectivity.

Design of Next-Generation Materials Based on Ethanesulfonyl-hexylamine Scaffolds

The distinct properties of the amine and sulfonyl groups could be harnessed to create advanced materials. Research in this area could focus on:

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, specific ion-conducting properties, or improved adhesion.

Self-Assembled Monolayers (SAMs): The amine group could anchor the molecule to various surfaces, creating functionalized interfaces with tailored wettability, corrosion resistance, or biocompatibility, influenced by the terminal sulfonyl group.

| Material Type | Potential Application |

| Functional Polymers | Ion-exchange membranes, specialty coatings |

| Self-Assembled Monolayers | Anti-corrosion coatings, biosensors |

Deeper Mechanistic Understanding of Catalytic Processes

Should this compound or its derivatives prove to be effective in catalysis, a deep dive into the reaction mechanisms would be crucial. This would involve:

In-situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy could be used to identify reactive intermediates and understand the catalyst's behavior under operational conditions.

Kinetic Analysis: Detailed kinetic studies would help to elucidate the rate-determining steps and optimize reaction parameters for maximum efficiency.

Computational Design and Prediction of Novel Derivatives with Tailored Functionalities

Computational chemistry and molecular modeling would be invaluable tools in accelerating the discovery and development of this compound-based technologies. These methods could be used to:

Predict Physicochemical Properties: Density functional theory (DFT) and other computational methods could predict properties such as bond energies, electronic structure, and reactivity, guiding experimental efforts.

Virtual Screening: Computational screening of virtual libraries of this compound derivatives could identify promising candidates for specific applications, such as targeted drug delivery or selective catalysis, before their actual synthesis.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 6-Ethanesulfonyl-hexylamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves (tested for chemical resistance), tightly sealed goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .

- Waste Disposal : Segregate waste and collaborate with certified agencies for disposal to avoid environmental contamination .

- Contingency Plans : Maintain spill kits and emergency shower/eye-wash stations .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and identify impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (e.g., 254 nm) .

- Infrared (IR) Spectroscopy : Validate functional groups like sulfonyl and amine moieties .

Q. How should researchers design a synthetic pathway for this compound to ensure reproducibility?

- Methodological Answer :

- Stepwise Documentation : Detail reaction conditions (temperature, solvent, catalysts) and intermediates. For example, sulfonation of hexylamine derivatives under controlled pH (e.g., 2.0 using trifluoroacetic acid) .

- Validation : Replicate key steps with independent batches and cross-validate yields via gravimetric analysis .

- Data Logging : Record raw data (e.g., TLC/Rf values, melting points) in lab notebooks with timestamps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for thermal stability vs. accelerated degradation studies) .

- Environmental Controls : Replicate experiments under standardized conditions (humidity, temperature) to isolate variables .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to model sulfonyl-amine interactions and transition states .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMSO) .

- QSPR (Quantitative Structure-Property Relationship) : Corrogate experimental data with computational descriptors (e.g., logP, HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Variation : Incubate samples in buffers (pH 3–9) at 25°C and 40°C, analyzing degradation via HPLC every 24 hours .

- Arrhenius Modeling : Estimate shelf life by extrapolating degradation rates at elevated temperatures .

- Analytical Endpoints : Monitor sulfonate hydrolysis products via LC-MS and quantify using external calibration curves .

Q. What strategies mitigate interference from this compound’s byproducts in analytical assays?

- Methodological Answer :

- Chromatographic Optimization : Use gradient elution in HPLC to separate byproducts (e.g., ethanesulfonic acid derivatives) .

- Sample Derivatization : Employ pre-column derivatization (e.g., with dansyl chloride) to enhance detection specificity .

- Blank Subtraction : Include control samples without the compound to identify background signals .

Data Presentation and Critical Analysis

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?

- Methodological Answer :

- Tabular Comparison : Create tables listing observed vs. literature values with experimental conditions (solvent, instrument frequency) .

- Error Analysis : Include confidence intervals or standard deviations from replicate measurements .

- Contextual Discussion : Attribute discrepancies to factors like solvent polarity or hydrogen bonding effects .

Q. What frameworks guide ethical data sharing and collaboration in studies involving this compound?

- Methodological Answer :

- Data Protection Compliance : Conduct risk assessments per GDPR/local regulations and anonymize datasets before sharing .

- Collaboration Agreements : Define roles, data ownership, and publication rights in written contracts .

- Provenance Tracking : Use workflow management systems (SWfMS) to log data modifications and contributor inputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.